1-(4-Chlorophenyl)-2-(propylsulfanyl)ethan-1-one
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Overview
Description
1-(4-Chlorophenyl)-2-(propylsulfanyl)ethan-1-one is an organic compound with a molecular formula of C11H13ClOS It is characterized by the presence of a chlorophenyl group and a propylsulfanyl group attached to an ethanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Chlorophenyl)-2-(propylsulfanyl)ethan-1-one typically involves the reaction of 4-chlorobenzaldehyde with propyl mercaptan in the presence of a base, followed by oxidation to form the desired ethanone. The reaction conditions often include:
Base: Sodium hydroxide or potassium hydroxide
Solvent: Ethanol or methanol
Temperature: Room temperature to reflux conditions
Oxidizing Agent: Hydrogen peroxide or potassium permanganate
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
1-(4-Chlorophenyl)-2-(propylsulfanyl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Substitution: Halogen substitution reactions can occur at the chlorophenyl group.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Substitution Reagents: Halogenating agents like chlorine or bromine
Major Products
Oxidation Products: Sulfoxides, sulfones
Reduction Products: Alcohols
Substitution Products: Halogenated derivatives
Scientific Research Applications
1-(4-Chlorophenyl)-2-(propylsulfanyl)ethan-1-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and pharmaceutical research.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-Chlorophenyl)-2-(propylsulfanyl)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Enzyme Inhibition: Inhibiting key enzymes involved in metabolic pathways.
Receptor Binding: Binding to specific receptors and modulating their activity.
Signal Transduction: Affecting signal transduction pathways that regulate cellular processes.
Comparison with Similar Compounds
Similar Compounds
1-(4-Chlorophenyl)ethan-1-one: Lacks the propylsulfanyl group, making it less versatile in certain reactions.
1-(4-Bromophenyl)-2-(propylsulfanyl)ethan-1-one: Similar structure but with a bromine atom instead of chlorine, which can affect its reactivity and applications.
Uniqueness
1-(4-Chlorophenyl)-2-(propylsulfanyl)ethan-1-one is unique due to the presence of both a chlorophenyl and a propylsulfanyl group, which confer distinct chemical properties and reactivity
Properties
CAS No. |
88577-86-0 |
---|---|
Molecular Formula |
C11H13ClOS |
Molecular Weight |
228.74 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-2-propylsulfanylethanone |
InChI |
InChI=1S/C11H13ClOS/c1-2-7-14-8-11(13)9-3-5-10(12)6-4-9/h3-6H,2,7-8H2,1H3 |
InChI Key |
RJBWWOCSMALBEL-UHFFFAOYSA-N |
Canonical SMILES |
CCCSCC(=O)C1=CC=C(C=C1)Cl |
Origin of Product |
United States |
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